molecular formula C26H27NO7 B2426840 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637746-89-5

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2426840
CAS No.: 637746-89-5
M. Wt: 465.502
InChI Key: PNEKSKYRZQVUIA-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, which are then linked together through a series of reactions. Common synthetic routes include:

    Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Chromenone Core: This can be achieved through the condensation of suitable aldehydes with active methylene compounds.

    Coupling with Morpholine-4-carboxylate: The final step involves the esterification or amidation of the chromenone core with morpholine-4-carboxylate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It might find use in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism by which 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate exerts its effects depends on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: The compound might influence cellular pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate include other benzodioxepin derivatives, chromenone derivatives, and morpholine carboxylates.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO7/c1-3-17-13-19-22(15-21(17)34-26(29)27-7-11-30-12-8-27)33-16(2)24(25(19)28)18-5-6-20-23(14-18)32-10-4-9-31-20/h5-6,13-15H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEKSKYRZQVUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC(=C(C2=O)C4=CC5=C(C=C4)OCCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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